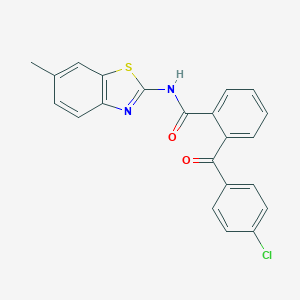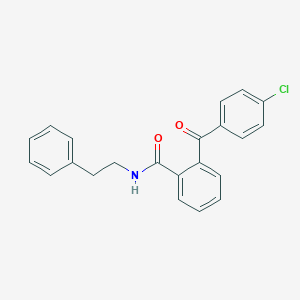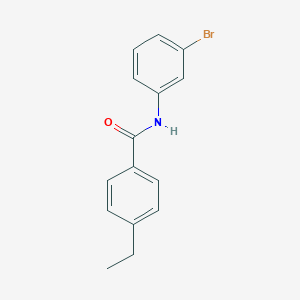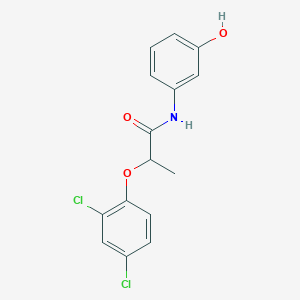![molecular formula C20H26N2O2 B290488 N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide](/img/structure/B290488.png)
N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective insect repellents available. DEET is used to repel a variety of insects, including mosquitoes, ticks, and fleas. It is also used in a range of products, including sprays, lotions, and wipes.
Mechanism of Action
The exact mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide is not fully understood. It is believed to work by interfering with the insect's ability to detect human hosts. N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide may also act as an irritant to insects, causing them to avoid treated surfaces.
Biochemical and Physiological Effects:
N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to affect the activity of certain enzymes in insects, as well as to alter the activity of certain neurotransmitters. N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide has also been shown to have an effect on the immune system, although the exact mechanism is not fully understood.
Advantages and Limitations for Lab Experiments
N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide is widely used in laboratory experiments to study insect behavior and physiology. One advantage of using N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide is its effectiveness in repelling a range of insects. However, N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide can also have unintended effects on the behavior of insects, making it difficult to draw clear conclusions from experiments.
Future Directions
There are a number of potential future directions for research on N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide. One area of interest is the development of new insect repellents that are more effective or have fewer side effects than N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide. Another area of interest is the use of N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide in the control of insect-borne diseases. Researchers are also interested in understanding the mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide and how it affects insect behavior and physiology.
Synthesis Methods
N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-phenoxybenzyl chloride with diethylamine in the presence of a base. The resulting product is then reacted with 2-bromoacetophenone to yield N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide.
Scientific Research Applications
N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide has been extensively studied for its insect-repelling properties. It is considered to be one of the most effective insect repellents available and is used in a variety of settings, including outdoor activities, military operations, and public health campaigns. N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide has also been studied for its potential use in the control of insect-borne diseases, such as malaria and dengue fever.
properties
Molecular Formula |
C20H26N2O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide |
InChI |
InChI=1S/C20H26N2O2/c1-5-22(6-2)17-12-13-19(15(3)14-17)21-20(23)16(4)24-18-10-8-7-9-11-18/h7-14,16H,5-6H2,1-4H3,(H,21,23) |
InChI Key |
PNGOFFIYHGTABC-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2)C |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




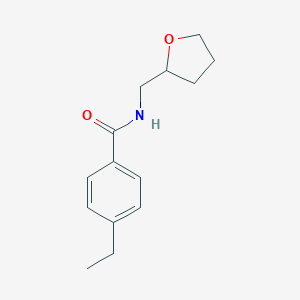
![2-(4-chlorobenzoyl)-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B290412.png)

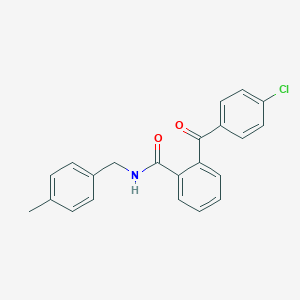

![4-chloro-3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B290416.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B290417.png)
